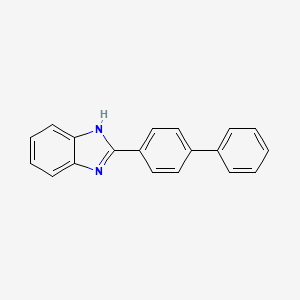

2-(4-phenylphenyl)-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MMV665891 is a compound from the Medicines for Malaria Venture (MMV) Box, which is a collection of chemical compounds with potential antimalarial activity. This compound has shown promising results in inhibiting the growth of various parasites, including Babesia divergens, a blood-borne parasite of veterinary and zoonotic importance .

Applications De Recherche Scientifique

MMV665891 has been primarily studied for its potential antimalarial activity. It has shown significant inhibitory effects against the in vitro growth of Babesia divergens, making it a promising candidate for the development of new antimalarial drugs

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been shown to interact with bacterial glycosylation systems . These systems are crucial for bacterial virulence, suggesting that 2-(4-phenylphenyl)-1H-benzimidazole might have antibacterial properties .

Mode of Action

It has been suggested that similar compounds can disrupt the oligomerization of certain bacterial antigens, leading to their absence on the bacterial surface . This disruption could potentially inhibit the bacteria’s ability to infect host cells.

Biochemical Pathways

Based on its potential antibacterial activity, it might interfere with bacterial glycosylation pathways . These pathways are responsible for the production of various surface-associated glycoconjugates that promote infectious behavior and survival in the host .

Result of Action

If it does indeed disrupt bacterial glycosylation, it could potentially reduce the virulence of certain bacterial pathogens, thereby inhibiting their ability to cause disease .

Analyse Des Réactions Chimiques

MMV665891, like many other organic compounds, can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Addition: This reaction involves the addition of atoms or groups of atoms to a double or triple bond. Common reagents include hydrogen and halogens.

The major products formed from these reactions would depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

MMV665891 can be compared with other compounds from the MMV Box, such as MMV006913 and MMV019124, which have also shown potent inhibitory effects against Babesia divergens . These compounds share structural similarities and exhibit similar mechanisms of action. MMV665891 may have unique properties that make it more effective or selective against certain parasites.

Similar compounds include:

- MMV006913

- MMV019124

- Atovaquone

- Diminazene aceturate

- Imidocarb dipropionate

These compounds have been studied for their antimalarial and antiparasitic activities and provide a basis for comparison with MMV665891.

If you have any more questions or need further details, feel free to ask!

Propriétés

IUPAC Name |

2-(4-phenylphenyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c1-2-6-14(7-3-1)15-10-12-16(13-11-15)19-20-17-8-4-5-9-18(17)21-19/h1-13H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQHCMSUQDTMSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180298 |

Source

|

| Record name | 1H-Benzimidazole, 2-(1,1'-biphenyl)-4-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2562-77-8 |

Source

|

| Record name | 1H-Benzimidazole, 2-(1,1'-biphenyl)-4-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002562778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 2-(1,1'-biphenyl)-4-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine](/img/structure/B1266138.png)